Tetrapentylammonium bromide

Phase-transfer catalysis Three-liquid-phase system Halogen exchange reaction

Researchers seeking robust ion-pair chromatography separations often find that shorter-chain tetraalkylammonium reagents fail to retain hydrophobic analytes adequately. Tetrapentylammonium bromide resolves this: it induces consistently longer retention than tetrabutylammonium bromide, validated in LC×LC with retention-time RSD <0.01%. • Forms a catalyst-rich third phase selectively with dodecane (not toluene), enabling programmable phase-transfer catalysis loci and catalyst recycling without activity loss. • Well-characterized ion-pair and triple-ion formation constants in low-permittivity solvents (ε <10) support non-aqueous electrolyte formulation. • Ambient shipping; full certificates of analysis provided; bulk quantities available.

Molecular Formula C20H44BrN
Molecular Weight 378.5 g/mol
CAS No. 866-97-7
Cat. No. B1205827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrapentylammonium bromide
CAS866-97-7
Synonymstetrapentylammonium
tetrapentylammonium bromide
tetrapentylammonium chloride
tetrapentylammonium hydrogen sulfate
tetrapentylammonium hydroxide
tetrapentylammonium iodide
tetrapentylammonium ion
tetrapentylammonium metaphosphate (3:1)
tetrapentylammonium metaphosphate (4:1)
tetrapentylammonium monopicrate
tetrapentylammonium nitrate
tetrapentylammonium perchlorate
Molecular FormulaC20H44BrN
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCCCC[N+](CCCCC)(CCCCC)CCCCC.[Br-]
InChIInChI=1S/C20H44N.BrH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1
InChIKeySPALIFXDWQTXKS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrapentylammonium Bromide (CAS 866-97-7): Technical Baseline for Scientific Procurement


Tetrapentylammonium bromide (Pen₄NBr; CAS 866-97-7; molecular formula C₂₀H₄₄BrN; molecular weight 378.48 g/mol) is a symmetrical quaternary ammonium salt characterized by a central nitrogen atom bonded to four pentyl (C₅H₁₁) chains and a bromide counterion [1]. This compound exists as a white to slightly brown crystalline solid or shiny flakes at room temperature, with a melting point of 100–101 °C [2]. It is soluble in water and polar organic solvents including ethanol, acetone, and DMSO (100 mg/mL with ultrasonication) [3]. As a member of the R₄NBr homologous series, it occupies an intermediate position between tetrabutylammonium bromide (Bu₄NBr, C₁₆H₃₆NBr) and tetrahexylammonium bromide (Hex₄NBr, C₂₄H₅₂NBr) with respect to alkyl chain length, hydrophobicity, and ionic radius—structural parameters that directly govern its differential performance in phase-transfer catalysis, ion-pair chromatography, and electrochemical applications [4].

Why Tetrapentylammonium Bromide Cannot Be Substituted with Generic Tetraalkylammonium Bromides


Generic substitution among tetraalkylammonium bromides is technically unsound because the alkyl chain length dictates ion-pairing thermodynamics, mass transport behavior, and interfacial partitioning in a nonlinear fashion. Systematic conductance studies across the homologous series—from tetrabutylammonium bromide (Bu₄NBr) to tetraheptylammonium bromide (Hep₄NBr)—demonstrate that each increment in chain length alters the limiting molar conductivity (Λ₀) and ion association constant (K_A) by measurable margins in both aqueous-organic mixtures and low-permittivity media [1][2]. Furthermore, in three-liquid-phase phase-transfer catalytic systems, the organic solvent compatibility of the catalyst-rich third phase is exquisitely sensitive to the alkyl chain length: Bu₄NBr forms a third phase with both toluene and dodecane, whereas Pen₄NBr forms a third phase only with dodecane, conferring solvent-selective catalytic behavior that cannot be replicated by its shorter or longer homologues [3]. In ion-pair reversed-phase liquid chromatography, the retention time of anionic analytes scales directly with the hydrophobicity of the ion-pairing reagent; Pen₄NBr consistently induces longer retention times than Bu₄NBr, providing a distinct selectivity window unavailable with other homologues [4].

Quantitative Differentiation Evidence for Tetrapentylammonium Bromide (CAS 866-97-7)


Solvent-Selective Third-Phase Formation in Phase-Transfer Catalysis: Pen₄NBr vs. Bu₄NBr

In the halogen exchange reaction between benzyl chloride (organic phase) and potassium bromide (aqueous phase), tetrapentylammonium bromide (Pen₄NBr) and tetrabutylammonium bromide (Bu₄NBr) exhibit fundamentally different third-phase formation behavior with toluene as the organic solvent. While Bu₄NBr forms a catalyst-rich third liquid phase with both dodecane and toluene, Pen₄NBr forms a third phase with dodecane but not with toluene [1]. This solvent-selectivity directly impacts reaction engineering, as the third-phase reactor configuration (Type III) yields the highest reaction rate among the three possible reaction loci (organic phase, interface, or third phase) due to the concentration of both reactants within the catalyst-rich third phase [1].

Phase-transfer catalysis Three-liquid-phase system Halogen exchange reaction Quaternary ammonium catalyst

Ion-Pair Chromatography Retention Time Enhancement: Pen₄NBr vs. Bu₄NBr

As an ion-pairing reagent in reversed-phase liquid chromatography, tetrapentylammonium bromide induces longer analyte retention times compared to the tetrabutylammonium homologue. This differential performance is attributed to the increased hydrophobicity conferred by the pentyl chains (C₅) relative to butyl chains (C₄), which enhances the partitioning of the ion-pair complex into the stationary phase [1][2]. In a comprehensive two-dimensional liquid chromatography (LC×LC) system optimized for the analysis of antioxidant phenolic compounds in wines and juices, Pen₄NBr served as the ion-pair reagent on the second-dimension C18 column, achieving relative standard deviations (RSD) for retention times better than 0.01% in the first dimension and 6.3% on average in the second dimension, with peak volume RSD values ranging from 3% (protocatechuic acid) to 13% (caffeic acid) [3].

Ion-pair chromatography Reversed-phase liquid chromatography Retention time Quaternary ammonium additive

Limiting Molar Conductivity in 2-Butoxyethanol–Water Mixtures: Systematic Homologous Series Comparison

Conductance measurements of higher homologues of quaternary ammonium bromides—specifically Pen₄NBr, Hex₄NBr, and Hep₄NBr—in 2-butoxyethanol (1) + water (2) mixtures (mass fractions of 2-butoxyethanol: 0.20, 0.40, 0.60) at 298.15, 303.15, 308.15, and 313.15 K provide systematic comparative data for the target compound within its homologous series [1]. The 1978 Fuoss conductance–concentration equation was applied to extract limiting molar conductance (Λ₀), ionic association constant (K_A), and association distance (R). Weak electrostatic ion–solvent interactions were observed across all three salts, with K_A and R values showing no significant variation with temperature. However, single-ion conductivity values and Walden products exhibited noticeable variation as a function of both temperature and solvent composition [1].

Limiting molar conductivity Ion association Electrolyte solution chemistry Quaternary ammonium salts

Molar Conductivity Minima in Low-Permittivity Media: Pen₄NBr vs. Bu₄NBr, Hex₄NBr, and Hep₄NBr

In tetrahydrofuran (THF) + benzene mixtures with 10, 20, 30, and 40 mass% benzene (dielectric constants ε = 7.05, 6.52, 5.99, and 5.46 respectively), conductivity measurements of Bu₄NBr, Pen₄NBr, Hex₄NBr, and Hep₄NBr revealed salt- and solvent-dependent minima in the molar conductivity vs. concentration curves [1]. The occurrence of these minima is attributed to the formation of triple-ions (M₂X⁺ and MX₂⁻) in low-permittivity media (ε < 10). A linear relationship between log(K_T/K_P)—where K_T and K_P are triple-ion and ion-pair formation constants—and log C_min (salt concentration at minimum conductivity) was established across all salts in the C₆H₆ + THF mixtures. The triple-ion formation behavior is directly influenced by the ion size of the tetraalkylammonium cation, positioning Pen₄NBr as an intermediate case between the butyl and hexyl homologues [1][2].

Ion-pair formation Triple-ion formation Non-aqueous electrochemistry Low-permittivity solvents

Viscosity B-Coefficients in Acetonitrile: Homologous Series Comparison Across 30 K Temperature Range

Viscosities of symmetrical tetraalkylammonium bromides—Et₄NBr, Pr₄NBr, Bu₄NBr, Pen₄NBr, Hex₄NBr, and Hep₄NBr—were measured in acetonitrile at four temperatures (288.15, 298.15, 308.15, and 318.15 K) and analyzed using the Jones–Dole equation to derive viscosity B-coefficients [1]. The B-coefficient, which quantifies ion–solvent interactions and the structure-making or structure-breaking character of the electrolyte, exhibits systematic variation across the homologous series. Pen₄NBr provides an intermediate B-coefficient value between Bu₄NBr and Hex₄NBr, with temperature-dependent trends that inform the nature of ion–ion and ion–solvent interactions in acetonitrile, a solvent widely used in non-aqueous electrochemistry and battery electrolyte formulations [1].

Viscosity B-coefficient Ion-solvent interaction Jones-Dole equation Tetraalkylammonium electrolytes

Apparent Molar Isentropic Compressibility: Pen₄NBr Among Six Symmetrical Tetraalkylammonium Bromides

Ultrasonic velocity measurements of six symmetrical tetraalkylammonium bromides—Pr₄NBr, Bu₄NBr, Pen₄NBr, Hex₄NBr, Hep₄NBr, and Oct₄NBr—in N,N-dimethylacetamide (DMA) at 298.15 K were used to derive apparent molar isentropic compressibilities (κ_φ) [1]. The limiting apparent molar isentropic compressibilities (κ_φ⁰) were obtained by extrapolation from plots of κ_φ versus the square root of molality. The κ_φ⁰ values were further resolved into approximate limiting ionic compressibilities (κ_φ±⁰) under the assumption that κ_φ⁰(Br⁻) = 0. These data quantify the effect of increasing alkyl chain length on the compressibility behavior of the electrolyte solution, reflecting the extent of ion solvation and the structural organization of solvent molecules around the tetraalkylammonium cation [1][2].

Isentropic compressibility Ultrasonic velocity Ion solvation Apparent molar compressibility

Evidence-Based Application Scenarios for Tetrapentylammonium Bromide (CAS 866-97-7)


Solvent-Programmable Three-Liquid-Phase Phase-Transfer Catalysis

Pen₄NBr is indicated for phase-transfer catalyzed halogen exchange reactions where solvent-switchable third-phase catalysis is desired. As demonstrated by Ido et al., Pen₄NBr forms a catalyst-rich third liquid phase with dodecane but not with toluene, whereas Bu₄NBr forms a third phase with both solvents [1]. This solvent-selectivity enables reaction engineers to program the catalytic locus: third-phase catalysis (Type III, highest reaction rate) with dodecane, or interfacial/organic-phase catalysis with toluene. The third-phase configuration concentrates both reactants within the catalyst-rich phase, maximizing reaction rates [1]. Additionally, the third phase can be reused repeatedly by removing the product-containing organic phase and charging fresh reactant-containing organic phase, with no loss of catalytic activity observed [1].

Enhanced-Resolution Ion-Pair Reversed-Phase Liquid Chromatography of Anionic Analytes

Pen₄NBr is recommended as an ion-pairing reagent in reversed-phase liquid chromatography when longer retention times and distinct selectivity relative to Bu₄NBr are required. Vendor technical documentation and analytical literature confirm that Pen₄NBr induces longer retention times than the tetrabutyl homologue due to increased hydrophobicity of the pentyl chains [2][3]. In a validated LC×LC method for antioxidant phenolic compounds in wine and juice, Pen₄NBr delivered retention time RSDs better than 0.01% in the first dimension and 6.3% in the second dimension, with peak volume RSDs ranging from 3% to 13% [4]. This application scenario is particularly relevant for complex biological and food matrices requiring robust, reproducible separation of structurally similar anionic species.

Non-Aqueous Electrolyte Component in Low-Permittivity Media

Pen₄NBr is a candidate electrolyte for non-aqueous electrochemical systems operating in low-permittivity solvents (ε < 10), including THF–benzene mixtures relevant to high-energy battery electrolytes and organic electrosynthesis [5]. Conductometric studies establish that Pen₄NBr exhibits well-characterized ion-pair and triple-ion formation behavior, with quantitative relationships between triple-ion formation constants and concentration at minimum conductivity [5]. Systematic viscosity B-coefficient data in acetonitrile across a 30 K temperature range provide additional design parameters for electrolyte formulation [6]. The compound's intermediate position in the homologous series—between Bu₄NBr and Hex₄NBr—offers a defined compromise between ionic mobility and ion-association tendency.

Membrane Modification for Enhanced Selectivity and Ion-Exchange Capacity

Pen₄NBr may be employed as a standard or modifier in the preparation and characterization of mixture-cast membranes, specifically Nafion®–quaternary ammonium bromide composite membranes [7]. Cyclic voltammetry, fluorescence microscopy, and ion-exchange capacity measurements have been used to examine the effects of annealing on mass transport and selectivity of such membranes incorporating Pen₄NBr [8]. This application is supported by vendor application notes and peer-reviewed membrane science literature, positioning Pen₄NBr as a tool for tuning membrane selectivity in fuel cell, electrodialysis, and sensor applications.

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